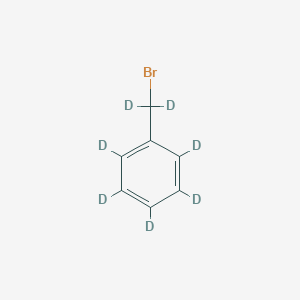

Benzyl bromide-d7

Description

Significance of Isotopic Labeling in Organic and Mechanistic Chemistry

The substitution of an isotope does not alter the chemical properties of the molecule, but it does change its mass. libretexts.org This mass difference is detectable by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for the precise determination of the labeled atom's location in the product molecules. uwaterloo.ca

One of the most critical applications of isotopic labeling is the study of the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.orgwikipedia.org The difference in mass between isotopes leads to different vibrational frequencies for chemical bonds; a bond to a heavier isotope like deuterium (B1214612) has a lower vibrational frequency and a lower zero-point energy. ucsb.eduprinceton.edu Consequently, breaking a carbon-deuterium (C-D) bond requires more energy and proceeds more slowly than breaking a corresponding carbon-hydrogen (C-H) bond. libretexts.orgwikipedia.org By measuring the KIE, chemists can gain crucial information about the rate-determining step of a reaction and the nature of the transition state. libretexts.orgprinceton.edu

Evolution of Benzyl (B1604629) bromide-d7 as a Specialized Research Tool

Benzyl bromide (C₆H₅CH₂Br) is a widely used reagent in organic synthesis for introducing the benzyl protecting group to alcohols and carboxylic acids. wikipedia.org The evolution of its deuterated analog, Benzyl bromide-d7 (C₆D₅CD₂Br), as a specialized research tool is directly linked to the need to understand the mechanisms of these fundamental organic reactions.

The synthesis of deuterated aromatic compounds, including those related to benzyl bromide, has been a subject of interest for decades, with methods evolving to provide high levels of deuterium incorporation. uwaterloo.caorganic-chemistry.orgcdnsciencepub.com The availability of highly deuterated starting materials, such as deuterated benzene (B151609), has facilitated the synthesis of complex deuterated reagents like this compound. uwaterloo.ca

The primary application of this compound lies in mechanistic studies of nucleophilic substitution reactions. researchgate.net By using this compound, researchers can investigate the kinetic isotope effects at the benzylic position (the -CD₂Br group). For example, a significant KIE observed in a reaction involving the cleavage of the C-Br bond would provide strong evidence for the involvement of this bond in the rate-determining step, helping to distinguish between different mechanistic pathways, such as Sₙ1 and Sₙ2. wikipedia.orgresearchgate.net

Furthermore, the deuterium atoms on the phenyl ring (the C₆D₅ group) serve as spectroscopic markers. In ¹H NMR spectroscopy, the absence of signals in the aromatic region simplifies the spectrum, allowing for clearer observation of other protons in the molecule. rsc.org In more complex systems, the distinct signals of deuterium in ²H NMR or the altered coupling patterns in ¹³C NMR can be used to trace the fate of the benzyl group throughout a reaction sequence. rsc.org

The development of advanced analytical techniques has further enhanced the utility of deuterated compounds like this compound. High-resolution mass spectrometry can easily distinguish between deuterated and non-deuterated fragments, providing another layer of information for mechanistic elucidation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇D₇Br |

| Molecular Weight | 178.08 g/mol clearsynth.com |

| CAS Number | 35656-93-0 clearsynth.comsigmaaldrich.com |

| Density | 1.497 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 198-199 °C sigmaaldrich.comsigmaaldrich.com |

| Melting Point | -3 to -1 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.574 sigmaaldrich.comsigmaaldrich.com |

| Isotopic Purity | ≥98 atom % D sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[bromo(dideuterio)methyl]-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEZXYOZHKGVCM-XZJKGWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480953 | |

| Record name | Benzyl bromide-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35656-93-0 | |

| Record name | Benzyl bromide-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35656-93-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Benzyl Bromide D7

Preparative Routes to Benzyl (B1604629) Bromide-d7 and Related Deuterated Benzyl Halides

Synthesizing Benzyl bromide-d7 typically involves starting with a perdeuterated toluene (B28343) precursor, Toluene-d8 (C₆D₅CD₃), and then performing a selective bromination reaction on the benzylic position. Related deuterated benzyl halides, such as Benzyl chloride-d7 and Benzyl iodide-d7, would similarly utilize Toluene-d8 followed by chlorination or iodination, respectively.

Deuteration Strategies for Aromatic and Benzylic Protons in Precursors

Deuteration of aromatic and benzylic positions in toluene precursors is a key step in obtaining the necessary starting materials for this compound synthesis. Various methods exist for achieving deuterium (B1214612) incorporation.

Hydrogen-deuterium exchange (H/D exchange) is a common strategy. This can be catalyzed by various systems. For instance, alkali-metal hydrides, phosphides, and amides have shown the ability to reversibly activate dihydrogen, enabling isotopic scrambling and catalytic hydrogenation. Studies have demonstrated that these systems can achieve deuterium incorporation into the benzylic position of toluene, although sometimes at low levels rsc.org. Complete deuteration in the benzylic position of alkyl-substituted arenes has been observed using sodium amide, although slower incorporation was noted at the ortho positions likely due to steric hindrance rsc.org.

Supercritical conditions using D₂O have also been explored for the deuteration of unactivated arenes like toluene. Under these conditions, alkali-metal bases like NaOD can facilitate efficient deuterium incorporation rsc.org. The presence of D₂O can influence the basicity of the medium, potentially leading to lower isotopic incorporation but sometimes better selectivity for benzylic deuteration rsc.org.

Electrocatalytic methods using a proton-exchange membrane reactor with D₂O as the deuterium source have been developed for the deuteration of C(sp³)-H bonds in the methyl groups of aromatic compounds, including toluene rsc.org. This method utilizes atomic deuterium species generated at the cathode to achieve high deuterium incorporation and yield under mild conditions rsc.org.

Acid-catalyzed exchange with deuterated solvents has also been used for deuterating aromatic compounds. For example, exchange with deuterium sulfate (B86663) (D₂SO₄) has been applied to the deuteration of nitrotoluenes and bromotoluenes, affecting ring protons cdnsciencepub.com. However, achieving selective deuteration at specific positions using this method can be challenging, as all positions can be affected by substituents cdnsciencepub.com.

Another approach involves the deamination of aromatic amines in deuterohypophosphorous acid with sodium or isoamyl nitrite (B80452) to label aromatic compounds in a specific position with deuterium cdnsciencepub.com.

For perdeuterated toluene (Toluene-d8), the deuterium is incorporated at all eight positions (five on the ring and three on the methyl group) fishersci.benih.govsigmaaldrich.comnist.gov. This is the typical precursor for synthesizing this compound.

Direct Bromination Approaches for Deuterated Toluene Derivatives

Once a suitably deuterated toluene derivative, such as Toluene-d8, is obtained, the next step in synthesizing this compound is the selective bromination of the benzylic position. This is a free-radical halogenation reaction.

Direct bromination of toluene derivatives to form benzyl bromides can be achieved through various methods. Photochemical bromination of toluene, for instance, can be carried out in an aqueous biphasic system using bromine under irradiation. This method can yield benzyl bromide of sufficient purity for direct use in subsequent reactions without further purification scirp.org. The HBr generated during the reaction is absorbed in the water phase, simplifying the process scirp.org. Scaling up this photochemical bromination has been demonstrated scirp.org.

Another approach involves the use of sodium bromate (B103136) to regenerate bromine from hydrobromic acid produced during the bromination of toluene sciencemadness.org. This can be done in the presence of sulfuric acid and under sunlight irradiation sciencemadness.org. Using an excess of toluene can help ensure mono-bromination sciencemadness.org. However, benzyl bromide can decompose in water, so separating the water phase before exposing the mixture to sunlight is important for high yields sciencemadness.org.

While the search results specifically mention the bromination of protiated toluene, the principles of free-radical benzylic bromination are applicable to deuterated toluene derivatives like Toluene-d8. The reaction typically involves initiation by light or a radical initiator, followed by propagation steps where a bromine radical abstracts a benzylic deuterium (in the case of Toluene-d8) to form a deuterated benzyl radical, which then reacts with bromine to yield this compound and a bromine radical.

One-Pot and Continuous-Flow Synthesis Protocols

The development of one-pot and continuous-flow synthesis protocols offers potential advantages in terms of efficiency, scalability, and safety for the production of this compound.

While specific one-pot or continuous-flow protocols solely for this compound synthesis were not explicitly detailed in the search results, the broader context of deuterated compound synthesis and flow chemistry provides relevant insights. Continuous-flow chemistry is increasingly being explored for the synthesis of deuterated compounds due to its ability to provide better control over reaction parameters and enhance safety, especially when dealing with hazardous reagents researchgate.net.

Research has demonstrated the utility of continuous-flow methods for metalations of alkyl(hetero)arenes using on-demand generated reagents, with subsequent trapping of the resulting benzylic metal species with electrophiles like benzyl chlorides and alkyl halides researchgate.net. This suggests that a similar approach could potentially be adapted for the synthesis of deuterated benzyl halides, starting from a deuterated toluene precursor and reacting a lithiated or sodiated intermediate with a brominating agent in a flow system.

One-pot procedures, where multiple reaction steps are performed in a single vessel without isolation of intermediates, can also improve efficiency. While a specific one-pot synthesis of this compound wasn't found, the synthesis of benzyl bromide from benzyl alcohol using various reagents in a single reaction vessel has been reported scirp.orggoogle.com. Adapting such methods to deuterated precursors like benzyl alcohol-d7 (C₆D₅CD₂OH) could potentially lead to one-pot routes for this compound.

Process Optimization and Yield Enhancement in Deuterated Benzyl Bromide Synthesis

Optimizing the synthesis of deuterated benzyl bromide, such as this compound, involves maximizing yield, achieving high isotopic purity, and ensuring regioselectivity.

Factors influencing the yield and isotopic purity in deuteration reactions include the choice of deuterium source (e.g., D₂O, D₂ gas), catalyst, reaction temperature, pressure, and reaction time rsc.orgrsc.orggoogle.com. For H/D exchange reactions, the acidity or basicity of the medium and the presence of specific catalysts play crucial roles in determining the extent and selectivity of deuterium incorporation rsc.orgcdnsciencepub.comnih.gov.

In the direct bromination of deuterated toluene derivatives, controlling reaction conditions is essential for achieving selective benzylic bromination over ring bromination. Free-radical conditions, often initiated by light or heat, favor substitution at the benzylic position due to the relative stability of the benzylic radical. Minimizing conditions that promote electrophilic aromatic substitution (e.g., Lewis acids) is important to avoid unwanted ring bromination. The stoichiometry of the brominating agent and the reaction time also need to be carefully controlled to prevent over-bromination.

For reactions involving intermediates like organometallic species, the choice of solvent, temperature, and the nature of the electrophile (brominating agent) are critical for yield and selectivity researchgate.net.

Detailed research findings on process optimization for this compound specifically are limited in the provided search results. However, studies on the deuteration of toluene and the bromination of toluene provide general principles applicable to the synthesis of this compound. For example, optimizing the concentration of the alkali-metal base and the reaction time can influence the level and selectivity of benzylic deuteration rsc.org. In photochemical bromination, factors like light intensity and the efficiency of HBr absorption can impact the yield and purity of the benzyl bromide product scirp.org.

Mechanistic Studies and Reaction Pathways Involving Benzyl Bromide D7

Kinetic Isotope Effects in Benzyl (B1604629) Bromide-d7 Mediated Reactions

Kinetic isotope effects arise from the difference in reaction rates between a molecule containing a light isotope (e.g., hydrogen) and one containing a heavy isotope (e.g., deuterium). These effects are particularly useful for identifying the rate-determining step of a reaction and gaining insights into the transition state structure.

Primary and Secondary Deuterium (B1214612) Isotope Effects in Nucleophilic Substitution Reactions

In nucleophilic substitution reactions involving benzyl bromide-d7, both primary and secondary deuterium isotope effects can be observed. A primary kinetic isotope effect occurs when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. Secondary kinetic isotope effects, on the other hand, are observed when the isotopic substitution is at a position adjacent to the reacting center and affects the reaction rate through changes in vibrational modes in the transition state compared to the ground state. researchgate.net

For nucleophilic substitution reactions at a saturated carbon atom, such as those involving benzyl bromide, deuterium substitution at the α-carbon (the carbon directly bonded to the leaving group) can yield significant secondary α-deuterium kinetic isotope effects. These effects are largely determined by the changes in the out-of-plane bending vibrations of the C-H (or C-D) bonds in the transition state. researchgate.net

Studies have shown that secondary α-deuterium kinetic isotope effects can be used to probe the structure of SN2 transition states. cdnsciencepub.com The magnitude of the secondary α-deuterium KIE is sensitive to the degree of bond making and bond breaking at the α-carbon in the transition state. researchgate.net

Application of Kinetic Isotope Effects in Distinguishing SN1 and SN2 Mechanisms

Kinetic isotope effects, particularly secondary α-deuterium KIEs, have been widely used as a criterion for distinguishing between SN1 and SN2 reaction mechanisms at saturated carbon centers. cdnsciencepub.com Generally, SN1 reactions, which involve the formation of a carbocation intermediate in the rate-determining step, exhibit larger "normal" secondary α-deuterium KIEs (typically > 1.04 per deuterium for a primary substrate), reflecting the change in bonding and hybridization at the α-carbon as it goes from sp3 to sp2 in the carbocation. researchgate.netcdnsciencepub.com

In contrast, SN2 reactions, which proceed through a concerted transition state, usually show smaller secondary α-deuterium KIEs, often close to unity or even slightly inverse (less than 1.04 per deuterium for a primary substrate). cdnsciencepub.commdpi.com This difference arises because the changes in bonding and hybridization at the α-carbon are less pronounced in the SN2 transition state compared to the SN1 mechanism. researchgate.net

However, it is important to note that while secondary α-deuterium KIEs are a valuable tool, their magnitude can be influenced by other factors, such as steric effects and solvent interactions, and should be considered in conjunction with other mechanistic probes. researchgate.netcdnsciencepub.comresearchgate.net

H/D Exchange Studies for Elucidating Reaction Intermediates and Pathways

Hydrogen/deuterium (H/D) exchange studies using deuterated solvents or reagents can provide crucial information about the presence of labile hydrogen atoms and the formation of reaction intermediates. By monitoring the incorporation of deuterium into the reactant or product molecules, researchers can infer the involvement of specific hydrogen transfer steps or the formation of intermediates with exchangeable protons.

In the context of reactions involving this compound, H/D exchange studies can help to identify pathways that involve the temporary cleavage and reformation of C-H (or C-D) bonds, potentially through radical or ionic intermediates. researchgate.netresearchgate.net For instance, the observation of deuterium incorporation at benzylic positions in a reaction carried out in a deuterated solvent can indicate the formation of a benzylic radical or a carbocation that can undergo rapid proton/deuteron (B1233211) exchange with the solvent. researchgate.netrsc.org

Metal-catalyzed H/D exchange reactions are also a significant area of study, allowing for selective deuteration at specific positions within molecules. acs.orgrsc.orgacs.org While the provided information doesn't detail specific H/D exchange studies of this compound itself for elucidating its reaction intermediates, the general principle of using H/D exchange to probe intermediates is well-established and applicable to systems involving benzylic compounds. researchgate.netresearchgate.net

Free Radical Chemistry of the Benzyl-d7 Radical

The benzyl radical is a relatively stable organic radical due to the delocalization of the unpaired electron into the aromatic ring. The benzyl-d7 radical (C7D7•) is the perdeuterated form of this radical. ontosight.ainist.gov

Generation and Spectroscopic Characterization of Benzyl-d7 Radicals

Benzyl radicals, including their deuterated analogs, can be generated through various methods, such as the pyrolysis of benzyl halides or other suitable precursors. berkeley.eduresearchgate.net Photochemical methods, such as the photolysis of toluene (B28343) isotopomers, have also been employed to produce internally cold benzyl radicals for spectroscopic studies. researchgate.net

Spectroscopic techniques play a vital role in the characterization of benzyl-d7 radicals. Electron Spin Resonance (ESR) spectroscopy is a powerful tool for studying paramagnetic species like radicals, and deuterium labeling can simplify ESR spectra, aiding in the interpretation of radical structure and dynamics. ontosight.ai Photoelectron spectroscopy and infrared (IR) spectroscopy in an argon matrix have also been used to study the vibrational and electronic energy levels of benzyl radicals and their deuterated isotopomers, providing insights into their structure and properties. researchgate.netresearchgate.netnist.gov

Deuterium's Influence on Radical Reactivity and Stability

The replacement of hydrogen with deuterium in the benzyl radical can influence its reactivity and stability due to isotopic effects. ontosight.ai While benzyl-d7 radicals generally exhibit similar reactivity to their non-deuterated counterparts, the difference in vibrational modes and zero-point energies between C-H and C-D bonds can lead to distinct differences in reaction kinetics and thermodynamics. ontosight.aiunam.mx

Deuterium substitution can affect the rate of radical reactions, particularly those involving hydrogen atom transfer steps. A primary kinetic isotope effect is expected when a C-H or C-D bond is broken in the rate-determining step of a radical reaction. researchgate.netunam.mxlibretexts.org For example, in the halogenation of toluene, a primary KIE was observed for the radical substitution of a benzylic hydrogen, indicating that the C-H bond cleavage is involved in the rate-determining step. unam.mx

The stability of the benzyl-d7 radical relative to other radical intermediates can also be influenced by deuterium substitution, which can impact the favorability of different reaction pathways. nih.gov Deuterium labeling is frequently used in free radical chemistry to distinguish between competing reaction pathways and to determine the involvement of specific hydrogen atoms in the mechanism. ontosight.ai

Role of this compound in Organometallic Catalysis

Benzyl halides, including benzyl bromide, are common electrophiles in organometallic chemistry, participating in various catalytic cycles. Their reactivity with transition metal complexes is central to transformations such as cross-coupling reactions, functionalization, and radical processes. This compound serves as a probe to elucidate the intricate mechanisms of these reactions, particularly concerning C-Br bond activation by metal centers.

Oxidative Addition Mechanisms with Transition Metal Complexes

Oxidative addition is a fundamental step in many catalytic cycles, where a metal complex inserts into a substrate bond, increasing its oxidation state and coordination number. Benzyl bromide can undergo oxidative addition to low-valent transition metal complexes, leading to the formation of metal-carbon and metal-halogen bonds. The mechanism of this oxidative addition can vary depending on the metal center, its oxidation state, ligands, and reaction conditions.

One common pathway for the oxidative addition of organic halides, including benzyl bromide, to electron-rich metal centers is an SN2-type mechanism. This involves a nucleophilic attack by the metal complex on the carbon atom bearing the halogen, leading to an inversion of stereochemistry at the carbon center if it is chiral. Studies on the reaction of benzyl bromide with Pt(II) complexes, for instance, have indicated a second-order SN2 mechanism, first order in both the Pt complex and benzyl bromide. nih.govresearchgate.net Density functional theory (DFT) calculations have supported this mechanism, showing a transition state involving the nucleophilic attack of the metal's d orbitals on the σ* LUMO of the C-Br bond. nih.gov

Alternatively, oxidative addition can proceed via radical pathways, particularly with d7 or d8 metal complexes. uoc.gr A radical chain mechanism can be initiated by a single-electron transfer (SET) from the metal to the benzyl bromide, generating a benzyl radical and a halide anion, or a benzyl radical anion which subsequently fragments. libretexts.orgntu.edu.sgiitd.ac.in The benzyl radical can then react further with the metal complex. This type of mechanism has been observed in the reaction of benzyl bromide with certain cobalt(I) and iridium(I) complexes. libretexts.orgiitd.ac.insemanticscholar.org The presence of radical initiators can promote this pathway. libretexts.orgiitd.ac.in

Kinetic isotope effects using deuterated benzyl bromides, such as this compound, are crucial for distinguishing between SN2 and radical mechanisms. For example, secondary α-D kinetic isotope effects have been used to study the oxidative addition of benzyl bromide to dimethylplatinum(II) complexes. acs.org The magnitude and nature of these KIEs provide experimental evidence supporting a particular transition state structure and the degree of C-Br bond cleavage in the rate-determining step. nih.govacs.org

Catalytic Autoxidation and Halogen Atom Abstraction Processes

Beyond formal oxidative addition, benzyl bromides can also be activated through halogen atom abstraction processes, particularly in catalytic systems involving single-electron transfer. This mechanism involves the transfer of a bromine atom from benzyl bromide to a catalytic species, often a low-valent metal complex or an organic radical, generating a benzyl radical. ntu.edu.sgsemanticscholar.orgdicp.ac.cnnih.gov

Catalytic autoxidation processes involving benzyl bromides can proceed via radical intermediates generated through halogen atom abstraction. For instance, certain cobalt(I) complexes have been shown to activate benzyl bromide through a halogen-atom abstraction mechanism. semanticscholar.org This process can be influenced by the electronic properties of substituents on the benzyl bromide. semanticscholar.org

Halogen atom abstraction is a key step in some reductive coupling and functionalization reactions catalyzed by transition metals like nickel and cobalt. ntu.edu.sgdicp.ac.cnrsc.org The generated benzyl radical can then participate in subsequent reactions, such as coupling with other radical species or addition to alkenes. ntu.edu.sgnih.gov Studies comparing the halogen atom abstraction kinetics for different transition metal complexes (e.g., Mn(I), Fe(I), Co(I), and Ni(I)) with benzyl bromide have been conducted to understand the factors governing this activation pathway. nsf.gov

The use of this compound in these studies can help confirm the involvement of C-H bond cleavage in steps following the initial C-Br bond activation, or to probe the nature of the transition state in the abstraction step itself through primary or secondary KIEs.

Ligand Electronic and Steric Effects on Reaction Kinetics

The nature of the ligands bound to the transition metal center plays a critical role in dictating the mechanism and kinetics of reactions involving benzyl bromide. Ligands influence the electronic density on the metal center, its steric environment, and its preferred coordination number and oxidation state. These factors collectively impact the ease of oxidative addition or halogen atom abstraction.

Electronic effects of ligands can tune the electron density at the metal center, affecting its nucleophilicity or its ability to participate in single-electron transfer processes. Electron-donating ligands generally increase electron density on the metal, potentially facilitating oxidative addition to electrophiles like benzyl bromide. Conversely, electron-withdrawing ligands can decrease electron density. Studies using different ligands on the same metal center reacting with benzyl bromides have shown significant variations in reaction rates and even changes in the preferred mechanism (e.g., SN2 vs. radical). semanticscholar.orgacs.org Hammett studies with substituted benzyl bromides in the presence of different ligands have revealed how ligand electronic effects influence the sensitivity of the reaction rate to substituents on the benzyl ring. semanticscholar.orgacs.org

Steric effects of ligands are also crucial. Bulky ligands can hinder the approach of the benzyl bromide substrate to the metal center, potentially slowing down the reaction. They can also influence the stability of intermediate and transition states. The steric bulk of ligands can affect the preferred coordination geometry and the accessibility of coordination sites for the incoming substrate. ksu.edu.sa Comparisons of reaction rates with ligands of varying steric profiles provide insights into the steric requirements of the transition state. nih.govresearchgate.net

Applications of Benzyl Bromide D7 in Complex Organic Synthesis

Deuterated Benzylation Strategies in Chemical Transformations

The introduction of a deuterated benzyl (B1604629) group (Bn-d7) is a key strategy in modern organic chemistry. This moiety can function as a protecting group with a unique isotopic signature or as a core component of a stereochemically complex target molecule. Benzyl bromide-d7 is the primary reagent for these transformations, offering a direct and efficient method for incorporating the benzyl-d7 group.

Introduction of Deuterated Benzyl Protecting Groups for Alcohols and Carboxylic Acids

The benzyl group is a widely used protecting group for hydroxyl and carboxyl functionalities due to its stability under various conditions and its ease of removal, typically through catalytic hydrogenolysis. commonorganicchemistry.com The use of this compound allows for the introduction of a deuterated benzyl (Bn-d7) protecting group, which is invaluable for mechanistic studies and as an internal standard in quantitative analysis.

For Alcohols: The protection of alcohols as their deuterated benzyl ethers is commonly achieved via a Williamson Ether Synthesis. organic-chemistry.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile, displacing the bromide from this compound in an Sₙ2 reaction. uwindsor.ca The choice of base is critical and depends on the substrate's sensitivity and the desired selectivity. Strong bases like sodium hydride (NaH) are effective for general protection, while milder bases such as silver oxide (Ag₂O) can be employed for the selective protection of a specific hydroxyl group in polyol systems. organic-chemistry.org

For Carboxylic Acids: Carboxylic acids are protected as benzyl-d7 esters to mask their acidity and prevent unwanted side reactions. ddugu.ac.in The esterification can be accomplished by reacting the carboxylate salt of the acid with this compound. Various methods exist for this transformation, including direct alkylation in the presence of a non-nucleophilic base. These deuterated esters are stable to a wide range of reagents but can be readily cleaved to regenerate the carboxylic acid when desired. organic-chemistry.org

| Functional Group | Reagents and Conditions for Deuterated Benzylation | Typical Cleavage Method |

| Alcohols | This compound, NaH, THF | H₂, Pd/C commonorganicchemistry.com |

| This compound, Ag₂O, DMF (for selective protection) organic-chemistry.org | ||

| Carboxylic Acids | This compound, Cs₂CO₃, DMF | H₂, Pd/C |

Diastereoselective and Enantioselective Syntheses Incorporating Benzyl-d7 Moieties

Beyond its role in protection chemistry, this compound is instrumental in the asymmetric synthesis of chiral molecules containing a deuterated benzylic fragment. Achieving high stereocontrol during the introduction of the benzyl-d7 group is a significant challenge that has been addressed through various innovative strategies.

One approach involves the use of chiral auxiliaries. Research into the enantioselective synthesis of benzyl-substituted malonic acid esters has explored the benzylation of malonic esters attached to chiral auxiliaries like menthol (B31143) or oxazolidinones. usm.edu Although challenging, this method aims to direct the incoming benzyl group to one face of the molecule, thereby establishing a new stereocenter with high enantiomeric excess. usm.edu

Another powerful strategy involves the alkylation of a chiral nucleophile with a deuterated benzyl halide. For instance, a method for preparing chirally deuterated benzyl chlorides from the corresponding benzyl alcohols has been developed. nih.gov These chiral deuterated reagents can then be used in stereoselective alkylation reactions. In a notable synthesis, (R)-(-)-4-triisopropylsilyloxybenzyl-α-d chloride was used to alkylate the enolate of (15N)-labeled (-)-8-phenylmenthylhippurate. nih.gov This key step proceeded with high diastereoselectivity, yielding a doubly labeled and protected tyrosine derivative with 86% diastereomeric excess at the α-carbon and 82% at the β-carbon. nih.gov This demonstrates how a pre-synthesized chiral deuterated benzylating agent can be used to construct complex, isotopically labeled biomolecules with significant stereochemical control.

| Asymmetric Strategy | Example Application | Key Reagents | Outcome |

| Chiral Auxiliary | Enantioselective synthesis of benzyl-substituted malonic esters usm.edu | Oxazolidinone or menthol auxiliaries | Directed benzylation to control stereochemistry. usm.edu |

| Chiral Reagent | Synthesis of protected (2S, 3S)-[3-²H, ¹⁵N]-tyrosine nih.gov | (R)-(-)-4-triisopropylsilyloxybenzyl-α-d chloride, (-)-8-phenylmenthylhippurate nih.gov | Diastereomeric excess of 86% (α-carbon) and 82% (β-carbon). nih.gov |

Construction of Novel Deuterated Molecular Architectures

The unique properties of deuterium (B1214612) make it a valuable label for building complex molecules with tailored functions. This compound serves as a fundamental building block for accessing a variety of deuterated structures, from simple olefins to intricate heterocyclic systems, and for probing the intimate details of reaction mechanisms.

Multi-Component Cycloaddition Reactions Utilizing this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step, thereby enhancing efficiency and atom economy. mdpi.com this compound can be employed as a key component in such reactions to embed a deuterated benzyl fragment into a larger, often heterocyclic, scaffold.

A notable example is the Lewis acid-catalyzed homologation of benzyl bromide derivatives with diazo compounds. nih.gov This reaction represents a formal insertion of a diazo-derived carbon into the C(sp²)-C(sp³) bond of the benzyl bromide. For example, reacting this compound with a diazoacetate in the presence of a Lewis acid like SnBr₄ can yield a homologated product containing a benzylic quaternary center and the deuterated benzyl-d7 group. nih.gov The reaction is proposed to proceed through the formation of a benzyl cation, which is then trapped by the diazo compound, leading to a cascade of events culminating in the final product. nih.gov Such strategies are highly valuable for rapidly building libraries of complex deuterated molecules. While not a cycloaddition in the strictest sense, these MCRs build cyclic or complex acyclic structures in one pot. Other MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, can also be adapted to incorporate deuterated fragments by using deuterated aldehyde or isocyanide components, which can be synthesized from precursors related to this compound. beilstein-journals.org

Deuterium as a Probe in C-H Activation and Functionalization

The substitution of hydrogen with deuterium provides a powerful, non-invasive probe for elucidating reaction mechanisms, a concept known as the kinetic isotope effect (KIE). By strategically placing deuterium atoms at specific positions in a molecule, chemists can determine whether a particular C-H bond is broken during the rate-determining step of a reaction. This compound, particularly with deuterium on the methylene (B1212753) group (C₆D₅CD₂Br), is an ideal tool for such studies.

For example, in reactions involving C-H activation or functionalization at the benzylic position, comparing the reaction rate of the deuterated substrate with its non-deuterated analog can reveal mechanistic details. If a reaction involving the cleavage of the benzylic C-H bond proceeds significantly slower with the deuterated compound, it indicates a primary KIE, confirming that this bond is broken in the rate-limiting step.

This principle can be applied to study mechanisms like the palladium-catalyzed C-H acyloxylation of toluene (B28343) with carboxylic acids. organic-chemistry.org A similar study using a deuterated toluene or benzyl bromide derivative would clarify the C-H activation step. Furthermore, in reactions like the previously mentioned homologation of benzyl bromides, a secondary KIE could be observed. nih.gov If the rate-determining step is the initial Sₙ1-type cleavage of the C-Br bond to form a benzyl cation, using this compound (C₆H₅CD₂Br) would result in a small but measurable change in the reaction rate (a secondary KIE), providing experimental support for the proposed mechanism. nih.gov Thus, this compound is not just a synthetic building block but also a sophisticated tool for fundamental mechanistic investigation.

Deuterium Labeling for Tracing Metabolic Pathways and Pharmacokinetics

This compound serves as a key intermediate for synthesizing isotopically labeled drugs and other bioactive molecules. By incorporating the stable, heavy deuterium label, researchers can trace the journey of a drug through a biological system.

Detailed Research Findings: When a drug candidate is synthesized using this compound, the resulting molecule contains a "heavy" tag. This allows for its unambiguous identification and quantification in complex biological matrices like blood, urine, or tissue extracts using mass spectrometry. The deuterated drug and its metabolites can be distinguished from endogenous compounds that have similar structures but different masses.

This technique is instrumental in:

Metabolite Identification : Researchers can identify the products of biotransformation (metabolites) by searching for the characteristic mass shift (+7 amu for the full benzyl-d7 group) in mass spectrometry data.

Pharmacokinetic Studies : The absorption, distribution, metabolism, and excretion (ADME) profile of a drug can be accurately determined. By tracking the concentration of the deuterated drug and its metabolites over time, scientists gain critical insights into its efficacy and persistence in the body. For example, α-Bromotoluene-d7 (another name for this compound) has been used to prepare 2,5-dimethyl-6-(4-((phenyl-d5)methoxy-d2)piperidin-1-yl)- organic-chemistry.orgtriazolo[1,5-a]pyrimidin-7(4H)-one, a compound with antiparasitic activity. Studying the metabolism of such a labeled compound would provide crucial data for its development as a therapeutic agent.

The table below illustrates how mass spectrometry can differentiate between fragments of a non-labeled and a d7-labeled benzylated compound.

| Fragment | Non-Labeled Mass (amu) | d7-Labeled Mass (amu) | Mass Difference (amu) |

| Benzyl Cation [C₇H₇]⁺ | 91 | 98 | +7 |

| Full Molecule [M] | Varies | Varies + 7 | +7 |

This clear mass difference allows for selective and sensitive tracking, providing robust data for drug discovery and development.

Advanced Spectroscopic Characterization of Benzyl Bromide D7 and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Enriched Compounds

NMR spectroscopy is a cornerstone technique for molecular structure elucidation. The use of deuterium-enriched compounds like Benzyl (B1604629) bromide-d7 offers unique advantages in various NMR experiments.

¹H and ¹³C NMR Spectral Analysis of Deuterated Benzyl Bromide

In ¹H NMR spectroscopy, the primary benefit of using deuterated compounds is the simplification of spectra. Since deuterium (B1214612) resonates at a much different frequency than protons, deuterium atoms are "invisible" in a standard ¹H NMR spectrum. studymind.co.uk For Benzyl bromide-d7, where all seven protons have been replaced by deuterium, the ¹H NMR spectrum would theoretically show no signals corresponding to the molecule itself. This is in stark contrast to its non-deuterated counterpart, which displays characteristic signals for the aromatic protons and the benzylic methylene (B1212753) protons.

In ¹³C NMR spectroscopy, the spectrum of this compound would still show signals for all carbon atoms. However, the signals for the deuterated carbons (the C₆D₅ ring and the CD₂ group) would be split into multiplets due to coupling with the deuterium nuclei (I=1). This C-D coupling can provide valuable information about the location of the deuterium labels. The chemical shifts would be very similar to those of the non-deuterated compound, with only minor isotopic shifts.

Interactive Table 1: Comparison of Expected NMR Data for Benzyl Bromide and this compound

| Compound | Spectrum | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Benzyl Bromide | ¹H NMR | ~7.2-7.4 | Multiplet | Aromatic protons (C₆H₅) |

| Benzyl Bromide | ¹H NMR | ~4.5 | Singlet | Methylene protons (CH₂) |

| This compound | ¹H NMR | No signals | N/A | All protons are replaced with deuterium. |

| Benzyl Bromide | ¹³C NMR | ~137.8 | Singlet | C1 (ipso) |

| Benzyl Bromide | ¹³C NMR | ~128.5-129.5 | Singlets | C2, C3, C4 (ortho, meta, para) |

| Benzyl Bromide | ¹³C NMR | ~33.7 | Singlet | Methylene carbon (CH₂) |

| This compound | ¹³C NMR | ~137.8 | Multiplet | C-D coupling |

| This compound | ¹³C NMR | ~128.5-129.5 | Multiplets | C-D coupling |

| This compound | ¹³C NMR | ~33.7 | Multiplet | C-D coupling |

Deuterium NMR (²H NMR) for Site-Specific Isotopic Enrichment Analysis

Deuterium NMR (²H NMR) is a specialized technique used to directly observe the deuterium nuclei in a molecule. magritek.com This method is exceptionally useful for confirming the site and extent of isotopic labeling. acs.orgrsc.org For this compound, the ²H NMR spectrum would provide direct evidence of the isotopic enrichment at the specific atomic positions.

The spectrum is expected to show two distinct signals:

A signal corresponding to the five deuterium atoms on the aromatic ring (C₆D₅-).

A signal corresponding to the two deuterium atoms on the benzylic carbon (-CD₂Br).

The relative integration of these two signals can be used to confirm the 5:2 ratio, verifying the d7 labeling pattern. Furthermore, the precise chemical shifts of these signals confirm the positions of the deuterium atoms. Quantitative ²H NMR can be used to determine the isotopic abundance with high accuracy, often proving more precise than methods based on ¹H NMR or even mass spectrometry. nih.gov

Solvent Suppression Techniques in NMR using Deuterated Analogs

In NMR spectroscopy, deuterated solvents are routinely used to avoid large, interfering signals from the solvent's own protons. tutorchase.comtcichemicals.comsimsonpharma.com This prevents the analyte signals from being obscured. reddit.com However, in certain experimental contexts, such as studying reaction kinetics in a protonated solvent system or analyzing biological samples in aqueous media (H₂O), the use of a non-deuterated solvent is necessary. mst.edu

In these cases, the intense solvent signal must be suppressed to allow for the observation of the much weaker signals from the solute. binghamton.edu Techniques like presaturation and WATERGATE (Water Suppression by Gradient-Tailored Excitation) are employed for this purpose. nih.govumich.edu Presaturation involves irradiating the specific frequency of the solvent signal to equalize its spin populations, making it invisible to the NMR experiment. binghamton.edu The WATERGATE sequence uses a series of selective pulses and gradients to dephase the solvent magnetization, effectively removing its signal from the spectrum. nih.gov

While this compound itself is not used as a solvent suppression agent, its use as a deuterated analyte in a protonated solvent would necessitate these techniques to suppress the solvent signal and clearly observe any potential proton-containing reaction intermediates or products.

Mass Spectrometry (MS) in Mechanistic Elucidation and Tracer Studies

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is indispensable for determining molecular weights and elucidating fragmentation patterns. The use of deuterium-labeled compounds like this compound provides a clear mass shift that is invaluable for mechanistic and tracer studies. clearsynth.comstrath.ac.uk

Identification of Molecular Ion Peaks and Fragmentation Patterns in this compound

In the mass spectrum of a compound, the molecular ion peak (M⁺·) corresponds to the molecular weight of the analyte. creative-proteomics.comtutorchase.com For this compound (C₆D₅CD₂Br), the molecular weight is approximately 178.08 g/mol . clearsynth.comsigmaaldrich.com This is a +7 mass unit shift compared to the non-deuterated Benzyl bromide (C₇H₇Br, ~171.03 g/mol ).

The fragmentation pattern provides a fingerprint of the molecule's structure. For benzyl bromide, a characteristic and often dominant fragmentation is the loss of the bromine radical (Br·) to form the highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion (C₇H₇⁺). ucla.edupearson.com In the non-deuterated compound, this fragment appears at an m/z of 91.

For this compound, the same fragmentation pathway occurs, but the resulting tropylium ion is fully deuterated (C₇D₇⁺). This fragment will therefore appear at an m/z of 98 (91 for C₇H₇⁺ + 7 for D₇). This predictable mass shift is a key identifier for the presence of the deuterated benzyl moiety in the mass spectrum.

Interactive Table 2: Comparison of Expected Mass Spectrometry Data for Benzyl Bromide and this compound

| Compound | Ion | Description | Expected m/z (for ⁷⁹Br isotope) |

| Benzyl Bromide | [C₇H₇Br]⁺· | Molecular Ion | 170 |

| Benzyl Bromide | [C₇H₇]⁺ | Tropylium Ion (Base Peak) | 91 |

| This compound | [C₇D₇Br]⁺· | Molecular Ion | 177 |

| This compound | [C₇D₇]⁺ | Deuterated Tropylium Ion | 98 |

Mass Spectrometry for Tracing Deuterated Intermediates

Deuterium-labeled compounds are excellent tracers for studying reaction mechanisms and metabolic pathways. acs.org By introducing this compound as a starting material, researchers can follow the "fate" of the benzyl group through a complex series of chemical transformations. cdnsciencepub.com

When analyzing the reaction mixture by mass spectrometry, any intermediate or final product that has incorporated the deuterated benzyl group will exhibit a molecular ion peak that is 7 mass units higher than its non-deuterated analog. This clear mass signature allows for the unambiguous identification of metabolites and reaction products derived from the initial tracer. nih.gov This method is powerful for distinguishing between different proposed reaction pathways and for mapping complex metabolic networks. nih.gov

Infrared (IR) and Electron Spin Resonance (ESR) Spectroscopic Applications

The isotopic substitution of hydrogen with deuterium in benzyl bromide to form this compound (C₆D₅CD₂Br) provides a powerful tool for detailed spectroscopic analysis. This substitution significantly alters the vibrational and magnetic resonance properties of the molecule and its derivatives, enabling researchers to probe molecular structure and dynamics with greater clarity.

Vibrational Spectroscopy for Deuterium Isotopic Differences

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is highly sensitive to isotopic substitution. The replacement of hydrogen (protium) with its heavier isotope, deuterium, leads to predictable and informative changes in the vibrational spectrum. libretexts.org

The underlying principle is rooted in the model of a harmonic oscillator, where the vibrational frequency (ν) of a bond is dependent on the force constant (k) of the bond and the reduced mass (μ) of the atoms involved. youtube.com The relationship is described by the equation:

ν = (1/2π) * √(k/μ)

Since the force constant, which relates to bond strength, is largely unaffected by isotopic substitution, the primary change comes from the increased reduced mass of the C-D bond compared to the C-H bond. libretexts.org As the mass of deuterium is approximately twice that of protium, the reduced mass for a C-D bond is significantly larger than for a C-H bond. This results in a lower vibrational frequency, causing a downshift (to a smaller wavenumber) for deuterium-related vibrations in the IR spectrum. libretexts.orgyoutube.com For C-H/C-D bonds, the isotopic frequency ratio is typically around 1.35-1.41. libretexts.org

In the case of this compound, this effect is most pronounced in the C-D stretching vibrations. While typical C-H stretching frequencies appear in the 2800-3100 cm⁻¹ region, the corresponding C-D stretching vibrations are observed at significantly lower frequencies, generally in the 2000-2300 cm⁻¹ range. rsc.org This clear separation prevents spectral overlap and allows for unambiguous assignment of these vibrational modes.

Deuteration also affects other vibrational modes, such as bending and rocking, although the shifts are generally smaller than for stretching modes. rsc.org The vibrations of the aromatic ring and the carbon skeleton are also slightly altered, providing a more detailed picture of the molecule's vibrational dynamics. libretexts.org This ability to isolate and identify specific vibrational modes by selective deuteration is crucial for assigning complex spectra and validating theoretical frequency calculations. libretexts.orgresearchgate.net

Table 1: Comparison of Typical Infrared Vibrational Frequencies for C-H and C-D Bonds

| Vibrational Mode | Typical Frequency Range for C-H (cm⁻¹) | Predicted/Observed Frequency Range for C-D (cm⁻¹) | Reference(s) |

|---|---|---|---|

| sp² C-H/C-D Stretch (Aromatic) | 3100 - 3000 | ~2300 - 2200 | cchmc.org |

| sp³ C-H/C-D Stretch (Alkyl) | 3000 - 2850 | ~2200 - 2050 | rsc.org |

| C-H/C-D Bending | 1500 - 1350 | ~1100 - 1000 | rsc.org |

Simplified ESR Spectra for Dynamics of Deuterated Free Radicals

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an essential technique for studying species with unpaired electrons, such as free radicals. libretexts.orgnih.gov The benzyl radical (C₆H₅CH₂•) and its deuterated isotopologues are key intermediates in various chemical reactions, and ESR spectroscopy provides invaluable insight into their electronic structure and dynamics.

ESR spectra exhibit hyperfine splitting, which arises from the magnetic interaction between the unpaired electron and nearby nuclei with non-zero nuclear spin. wordpress.com For the standard benzyl radical, the unpaired electron couples with the hydrogen nuclei (protons, nuclear spin I = 1/2), leading to a complex spectrum with many overlapping lines. This complexity can make spectral interpretation and the extraction of dynamic information challenging.

The strategic substitution of hydrogen with deuterium to form the benzyl-d7 radical (C₆D₅CD₂•) dramatically simplifies the ESR spectrum. rsc.org This simplification occurs because the deuterium nucleus (deuteron) has a nuclear spin of I = 1 and a much smaller magnetic moment than the proton. rsc.orgnih.gov The smaller magnetic moment results in a significantly smaller hyperfine coupling constant (aD) for deuterium compared to the proton (aH), with a ratio (aH/aD) of approximately 6.51.

This reduction in the coupling constant has two major benefits:

Reduced Complexity: While a single deuteron (B1233211) splits a signal into a triplet (2NI+1 = 211 + 1 = 3 lines) compared to a proton's doublet, the small splitting often leads to an unresolved or partially resolved pattern that is much simpler than the extensive splitting from protons. uoc.gr

The resulting simplified ESR spectrum of the benzyl-d7 radical allows for a more straightforward analysis of the radical's properties. rsc.org It becomes easier to determine other spectral parameters, such as g-factors and line widths, which are sensitive to the radical's environment and motion. This clarity is particularly advantageous when studying the dynamics of these radicals, such as their rotational motion or interactions with other molecules, as subtle changes in the spectrum are more easily observed and quantified without the interference of complex proton hyperfine structures. acs.org

Table 2: Comparison of Nuclear Properties and ESR Hyperfine Coupling for Protium and Deuterium

| Property | Protium (¹H) | Deuterium (²H or D) | Reference(s) |

|---|---|---|---|

| Nuclear Spin (I) | 1/2 | 1 | uoc.gr |

| Number of Hyperfine Lines from one nucleus | 2 (Doublet) | 3 (Triplet) | uoc.gr |

| Relative Hyperfine Coupling Constant (a) | aH | aD ≈ aH / 6.51 | nih.gov |

Computational and Theoretical Investigations of Benzyl Bromide D7 Systems

Quantum Chemical Modeling of Reaction Pathways and Energetics

Quantum chemical modeling is fundamental to mapping the energetic landscape of chemical reactions. These computational techniques allow for the detailed exploration of reaction mechanisms, the identification of transient intermediates, and the calculation of activation barriers, providing a virtual laboratory for studying chemical transformations.

The potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule as a function of its geometry. For a chemical reaction, the PES maps out all possible paths from reactants to products, including transition states and intermediates. Quantum chemical calculations are employed to generate these surfaces, offering a detailed view of the reaction landscape. arxiv.org

For systems involving the benzyl (B1604629) moiety, PES mapping has been crucial. For instance, in the reaction of the benzyl radical with ground-state atomic oxygen, quantum chemistry has been used to generate the C₇H₇O energy surfaces at the G3SX level of theory, revealing several novel reaction pathways. researchgate.netrsc.org These studies identify the formation of a highly vibrationally excited benzoxyl radical adduct, which can then proceed to various products like benzaldehyde (B42025) and the phenyl radical. researchgate.netrsc.org

The rotation around the single bond connecting the phenyl ring to the methylene (B1212753) group (—CD₂Br) in benzyl species is a critical conformational parameter. The energy barrier to this rotation provides insight into the electronic structure and stabilization of the molecule. High-accuracy quantum chemical calculations have been performed to determine these barriers for the parent benzyl cation, radical, and anion. researchgate.netnih.gov

The calculated rotational barriers are significantly different for the cation, radical, and anion, reflecting the extent of electronic delocalization and electron-electron repulsion in each species. researchgate.netnih.gov The benzyl cation exhibits the highest barrier, indicating substantial stabilization in the planar, fully conjugated form. researchgate.netnih.gov In contrast, the radical has a much lower barrier. researchgate.netnih.gov These differences arise because the energetic cost of breaking the π-conjugation during rotation is dependent on the number of non-bonding electrons in the system. researchgate.netnih.gov

While these calculations were performed on the non-deuterated benzyl systems, the results are directly applicable to the deuterated analogues. The electronic component of the rotational barrier is virtually identical for Benzyl bromide-d7 derivatives. Minor differences would arise from the changes in vibrational frequencies at the ground and transition states, but the fundamental electronic factors determining the barrier heights remain the same.

| Benzyl Species | Rotational Barrier (kcal/mol) |

|---|---|

| Cation (C₇H₇⁺) | 45 |

| Radical (C₇H₇•) | 11 |

| Anion (C₇H₇⁻) | 24 |

Simulation of Deuterium (B1214612) Isotope Effects on Reaction Rates and Thermodynamics

The substitution of hydrogen with deuterium, a heavier isotope, can alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating reaction mechanisms. The KIE is the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). Computational simulations are essential for predicting and interpreting these effects.

For reactions involving benzyl systems, α-deuterium isotope effects have been studied in the solvolyses of benzyl nitrate (B79036) derivatives. researchgate.net These studies show that the magnitude of the isotope effect can depend on the substituents on the benzene (B151609) ring and the solvent composition, providing clues about the structure of the transition state. researchgate.net Similarly, δ-secondary KIEs have been measured for allylic systems, with computational studies indicating that the magnitude of the isotope effect correlates with the extent of bond formation in the transition state. nih.gov

In the case of this compound, the seven deuterium atoms can give rise to both primary and secondary isotope effects, depending on the reaction mechanism. For example, in an SN2 reaction, the two α-deuterium atoms on the benzylic carbon would lead to a secondary KIE. Theoretical models predict an inverse KIE (kH/kD < 1) for SN2 reactions, where the transition state is more sterically crowded than the reactant. Conversely, for an SN1 reaction proceeding through a carbocation intermediate, a small, normal KIE (kH/kD > 1) is expected due to changes in hyperconjugation. Simulating these isotope effects for this compound reactions allows researchers to distinguish between competing mechanistic pathways and to refine the geometry of the calculated transition states.

Advanced Structural Elucidation through Electron Diffraction and Theoretical Studies

Determining the precise three-dimensional structure of a molecule is crucial for understanding its properties and reactivity. Gas-phase electron diffraction is a powerful experimental technique for determining the geometry of molecules, and its utility is greatly enhanced when combined with theoretical calculations.

The molecular structure of benzyl bromide has been investigated by electron diffraction, providing key data on its bond lengths, angles, and conformation. capes.gov.br The study determined the key geometrical parameters and found that the experimental data could be well-approximated by a conformational model where the C-Br bond is rotated out of the plane of the benzene ring. capes.gov.br The potential of internal rotation was estimated to be around 2 kcal mol⁻¹, with a minimum energy conformation where the angle of rotation is 90 degrees (i.e., the C-Br bond is perpendicular to the phenyl ring plane). capes.gov.br

These experimental findings for benzyl bromide serve as a direct and accurate benchmark for the structure of this compound. The substitution of hydrogen with deuterium causes negligible changes to the equilibrium bond lengths and angles. Therefore, the structural parameters derived from the electron diffraction of the parent compound are valid for the deuterated species. These experimental values are invaluable for validating the accuracy of the geometries predicted by quantum chemical methods, ensuring that theoretical models are grounded in physical reality.

| Parameter | Value (rₐ) |

|---|---|

| Bond Length C-Br (Å) | 1.873 |

| Bond Length C-C (benzylic) (Å) | 1.531 |

| Bond Length C-C (aromatic, mean) (Å) | 1.401 |

| Bond Angle ∠C-C-Br (°) | 111.4 |

| Angle of Rotation ϕ (°) | 74.2 |

Emerging Research Directions and Interdisciplinary Applications with Benzyl Bromide D7

Emerging Applications in Materials Science and Polymer Chemistry

In materials science and polymer chemistry, benzyl (B1604629) bromide-d7 is primarily utilized not as a bulk monomer, but as a specialized reagent for mechanistic studies, labeling, and the synthesis of precisely modified materials. Its deuterium (B1214612) atoms serve as inherent labels detectable by techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), allowing researchers to track the fate of the benzyl group during polymerization reactions or within polymer structures. benchchem.com

Benzyl bromide is a known reagent for introducing benzyl groups, which can be used as protecting groups for alcohols and carboxylic acids, or to modify the properties of polymers. guidechem.comfishersci.ie Benzyl bromide-d7 extends these applications by enabling detailed analysis of reaction pathways and product structures. For instance, in the synthesis of polymers or functional materials where a benzyl group is incorporated, using the deuterated analog can help elucidate reaction kinetics, identify reaction sites, and confirm the successful incorporation and distribution of the benzyl moiety within the material matrix. While specific detailed research findings solely focused on this compound in bulk polymer synthesis are less prevalent in the search results, its role as a labeled reagent for studying such processes is consistent with the reported uses of deuterated compounds in chemical analysis and mechanistic studies. benchchem.com

Advances in Pharmaceutical Intermediate Synthesis and Drug Discovery

This compound plays a significant role in the synthesis of labeled pharmaceutical intermediates and in drug discovery research, particularly in the areas of pharmacokinetics and metabolic studies. benchchem.com The deuterium label allows for the creation of isotopically labeled drug candidates or intermediates, which are essential for Absorption, Distribution, Metabolism, and Excretion (ADME) studies. By using this compound in the synthesis of a drug or a potential drug molecule containing a benzyl group, researchers can track the metabolism and distribution of the compound in biological systems using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

This compound is described as an isotope-labeled compound that can be used as an intermediate for drug synthesis. chembk.com It is the isotope-labeled analog of benzyl bromide, which is used in organic synthesis for introducing the benzyl protecting group for alcohols and carboxylic acids. clearsynth.comclearsynth.compharmaffiliates.com This suggests its use in synthesizing labeled versions of intermediates that contain benzyl-protected functional groups or a benzyl moiety as part of the core structure. For example, it has been used in the preparation of labeled compounds for analytical method development and validation in pharmaceutical applications, including for Abbreviated New Drug Applications (ANDA) and Quality Control (QC) applications. clearsynth.comclearsynth.com One specific example mentioned is the use of alpha-bromotoluene-d7 (a synonym for this compound) as an intermediate for drug synthesis, including in the preparation of a compound with potential inhibitory antiparasitic activity. chembk.com

Q & A

Q. What are the critical safety protocols for handling and storing benzyl bromide-d7 in laboratory settings?

this compound is a hazardous compound requiring stringent safety measures. Key protocols include:

- Ventilation : Use fume hoods or closed systems to minimize inhalation risks .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), safety goggles, and impermeable lab coats. Respiratory protection (e.g., NIOSH-approved masks) is mandatory in poorly ventilated areas .

- Storage : Store in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid contact with moisture, oxidizers, and heat sources .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose via approved hazardous waste channels .

Q. How is this compound utilized in alkylation reactions, and what experimental parameters must be optimized?

this compound is commonly used as a deuterated alkylating agent. Example protocol:

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm deuteration (absence of proton signals at δ 4.5–4.8 ppm for -CH₂Br) and monitor reaction progress .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 185.02 for C₇D₇Br) .

- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) ensures ≥98% purity, critical for kinetic studies .

Advanced Research Questions

Q. How does deuteration in this compound influence reaction kinetics compared to non-deuterated analogs?

Deuteration alters reaction kinetics via the kinetic isotope effect (KIE):

- Mechanistic Insight : Primary KIE (k_H/k_D > 1) suggests bond-breaking in the rate-determining step (e.g., SN2 reactions). Secondary KIE (k_H/k_D ≈ 1) indicates minimal isotopic impact on transition states .

- Experimental Design : Compare reaction rates of benzyl bromide and this compound under identical conditions. Use pseudo-first-order kinetics with excess nucleophile to isolate isotopic effects .

Q. How can researchers resolve contradictions in spectral data when characterizing novel this compound derivatives?

- Multi-Technique Validation : Cross-validate NMR, MS, and IR data. For example, unexpected peaks in ¹H NMR may indicate residual protons; confirm via ²H NMR or isotopic ratio MS .

- Control Experiments : Synthesize non-deuterated analogs to isolate spectral discrepancies.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize this compound’s stability in long-term catalytic studies or multi-step syntheses?

- Stabilizers : Add propylene oxide (0.1–1% v/v) to inhibit radical polymerization .

- Reaction Solvent : Use aprotic solvents (e.g., DMF, THF) to minimize hydrolysis. Pre-dry solvents over molecular sieves .

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect degradation (e.g., HBr release) and adjust conditions dynamically .

Methodological Guidelines

- Data Reporting : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility. Include detailed synthetic procedures, spectral datasets, and purity metrics in supplementary materials .

- Risk Mitigation : Document near-miss incidents and revise protocols using hazard assessments from SDSs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.